molecular formula C6H14ClNO2 B6206629 3-(methoxymethyl)morpholine hydrochloride CAS No. 955400-08-5

3-(methoxymethyl)morpholine hydrochloride

Katalognummer: B6206629
CAS-Nummer: 955400-08-5
Molekulargewicht: 167.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(methoxymethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.6. The purity is usually 95.
BenchChem offers high-quality 3-(methoxymethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(methoxymethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

955400-08-5

Molekularformel

C6H14ClNO2

Molekulargewicht

167.6

Reinheit

95

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxymethyl)morpholine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine scaffold stands as a privileged structure, celebrated for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Its inherent structural features, including a non-planar chair conformation and the presence of both a hydrogen bond acceptor and a weakly basic nitrogen atom, offer a unique combination of aqueous solubility and metabolic stability. Within this esteemed class of heterocycles, 3-(methoxymethyl)morpholine hydrochloride has emerged as a particularly valuable building block. Its strategic methoxymethyl substitution at the 3-position provides a key vector for molecular elaboration, enabling chemists to fine-tune interactions with biological targets and optimize drug-like properties. This guide offers a comprehensive technical overview of 3-(methoxymethyl)morpholine hydrochloride, from its fundamental chemical and physical characteristics to its synthesis and potential applications, designed to empower researchers and drug development professionals in their quest for novel therapeutics.

Core Chemical Identity and Physicochemical Profile

3-(Methoxymethyl)morpholine hydrochloride is a chiral synthetic building block. It is commercially available as a racemic mixture and as its individual (R) and (S) enantiomers, allowing for stereospecific incorporation into complex molecules.

Chemical Structure and Identifiers:

  • Chemical Name: 3-(methoxymethyl)morpholine hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₂[1][2][3]

  • Molecular Weight: 167.63 g/mol [1][2][3]

  • CAS Numbers:

    • Racemic: 955400-08-5[4]

    • (S)-enantiomer: 218594-76-4[3]

    • (R)-enantiomer: 218594-74-2[1]

  • Appearance: White to off-white solid.

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various synthetic and biological applications.

Physicochemical Properties:

PropertyPredicted/Inferred Value
Physical State Solid
Appearance White to off-white
Solubility Expected to be soluble in water, methanol, and other polar solvents. The hydrochloride salt form significantly increases aqueous solubility.
pKa (conjugate acid) Estimated to be in the range of 7.5 - 8.5, similar to other N-unsubstituted morpholines.
Melting Point Not consistently reported in the literature. As a salt, it is expected to have a relatively high melting point, likely decomposing upon melting.
Boiling Point Not applicable for the salt form; would decompose at high temperatures.

Synthesis and Chemical Reactivity

The synthesis of 3-(methoxymethyl)morpholine hydrochloride can be approached through several strategic routes, typically starting from a chiral precursor to ensure stereochemical control. A plausible and efficient synthetic pathway involves the O-methylation of a protected 3-(hydroxymethyl)morpholine derivative, followed by deprotection and salt formation.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol is based on established methodologies for the synthesis of related 3-substituted morpholines and O-methylation reactions.

Step 1: N-Protection of 3-(Hydroxymethyl)morpholine

The secondary amine of 3-(hydroxymethyl)morpholine must be protected to prevent side reactions during the subsequent O-methylation step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Reaction: To a solution of 3-(hydroxymethyl)morpholine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Cool the mixture in an ice bath and slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Rationale: The base neutralizes the in situ generated carbonic acid, driving the reaction to completion. The reaction is typically run at room temperature overnight.

  • Work-up: After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-Boc-3-(hydroxymethyl)morpholine.

Step 2: O-Methylation of N-Boc-3-(hydroxymethyl)morpholine

The hydroxyl group of the protected intermediate is then methylated. A common and effective method is the Williamson ether synthesis.

  • Reaction: Dissolve the N-Boc-3-(hydroxymethyl)morpholine in a polar aprotic solvent like THF or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol. After stirring for a short period, add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Rationale: The strong base is necessary to form the alkoxide, which then acts as a nucleophile to displace the iodide or sulfate leaving group from the methylating agent. The reaction is typically allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to give N-Boc-3-(methoxymethyl)morpholine.

Step 3: N-Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Reaction: Dissolve the N-Boc-3-(methoxymethyl)morpholine in a solvent such as dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

  • Rationale: The acidic conditions cleave the Boc group, liberating the free secondary amine which is then protonated by the excess HCl to form the desired hydrochloride salt.

  • Work-up: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Salt Formation A 3-(Hydroxymethyl)morpholine B N-Boc-3-(hydroxymethyl)morpholine A->B Boc₂O, Base (e.g., TEA) C N-Boc-3-(methoxymethyl)morpholine B->C 1. NaH 2. CH₃I D 3-(Methoxymethyl)morpholine Hydrochloride C->D HCl in Dioxane

Synthetic route to 3-(methoxymethyl)morpholine hydrochloride.
Chemical Reactivity and Derivatization

The reactivity of 3-(methoxymethyl)morpholine hydrochloride is primarily centered around its secondary amine functionality. The presence of the hydrochloride salt means that a base is required to liberate the free amine before it can participate in most reactions.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to introduce a wide variety of substituents. This is a cornerstone of its utility as a building block.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-alkylated derivatives.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates allows for the synthesis of N-aryl morpholines.

Amide and Sulfonamide Formation: The nucleophilic amine reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These functional groups are prevalent in many drug molecules.

Reactivity_Diagram cluster_reactions Key Derivatization Reactions Start 3-(Methoxymethyl)morpholine (free base) Alkylation N-Alkylation Start->Alkylation R-X or Reductive Amination Arylation N-Arylation Start->Arylation Ar-X, Pd catalyst Amidation Amide Formation Start->Amidation RCOCl Sulfonylation Sulfonamide Formation Start->Sulfonylation RSO₂Cl

Key reactivity pathways of the 3-(methoxymethyl)morpholine scaffold.

Applications in Drug Discovery and Development

The morpholine moiety is a well-established scaffold in medicinal chemistry, and the 3-(methoxymethyl) substitution offers a strategic handle for modulating biological activity and physicochemical properties. While a specific marketed drug containing the 3-(methoxymethyl)morpholine hydrochloride fragment is not prominently disclosed, its utility is evident in its commercial availability as a chiral building block for drug discovery programs.[1]

3.1. Role as a Pharmacophore in Kinase Inhibitors

A significant application of substituted morpholines is in the development of kinase inhibitors. The morpholine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The substituent at the 3-position can be directed towards the solvent-exposed region or into specific hydrophobic pockets, thereby influencing potency and selectivity. For instance, related 3-substituted morpholines, such as (R)-3-methylmorpholine, have been incorporated into potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5] It is highly probable that 3-(methoxymethyl)morpholine is utilized in a similar capacity in proprietary drug discovery programs targeting various kinases.

3.2. Modulation of Physicochemical and Pharmacokinetic Properties

The incorporation of the morpholine ring is a well-established strategy to enhance the drug-like properties of a molecule.

  • Solubility: The polar ether and amine functionalities of the morpholine ring generally improve aqueous solubility, which is a critical parameter for oral bioavailability.

  • Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other cyclic amines like piperidine. The methoxymethyl group is also relatively stable to metabolism.

  • Lipophilicity (LogP): The morpholine scaffold offers a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall pharmacokinetic profile.

Role of 3-(methoxymethyl)morpholine in drug development.

Safety and Handling

3-(Methoxymethyl)morpholine hydrochloride is classified as harmful if swallowed or inhaled.[3] As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

3-(Methoxymethyl)morpholine hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While detailed public information on its incorporation into late-stage clinical candidates is limited, its commercial availability in enantiomerically pure forms underscores its importance to the pharmaceutical industry. As the demand for novel chemical matter with optimized drug-like properties continues to grow, we can anticipate that 3-(methoxymethyl)morpholine and its derivatives will play an increasingly significant role in the discovery of the next generation of medicines.

References

  • Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha. Bioorganic & Medicinal Chemistry Letters. 2010;20(8):2654-7. [Link]

Sources

Technical Guide: Medicinal Chemistry Applications of 3-(Methoxymethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the application of 3-(methoxymethyl)morpholine in modern medicinal chemistry. It moves beyond basic descriptions to provide a structural, synthetic, and pharmacological analysis of this privileged chiral scaffold.

Executive Summary

3-(Methoxymethyl)morpholine represents a high-value "chiral handle" in drug design. Unlike simple alkyl-substituted morpholines, the methoxymethyl group introduces a specific dipole and hydrogen-bond acceptor capability while maintaining the favorable solubility and metabolic profile of the morpholine ring. This scaffold is particularly effective in fragment-based drug discovery (FBDD) and lead optimization to modulate logD, block metabolic soft spots, and introduce vector-specific interactions in kinase and GPCR targets.

Part 1: The Medicinal Chemistry Rationale

Structural Pharmacology: The "Chiral Vector"

The morpholine ring is a ubiquitous pharmacophore, often used to solubilize lipophilic aromatic systems. However, unsubstituted morpholine is achiral and rotationally symmetric. Introducing a substituent at the 3-position breaks this symmetry, creating a chiral center that directs the substituent (the methoxymethyl group) into a specific region of the binding pocket.

  • Symmetry Breaking: The 3-position substitution locks the morpholine ring into a preferred chair conformation, reducing the entropic penalty upon binding.

  • Electronic Effects: The ether oxygen in the methoxymethyl group acts as a weak H-bond acceptor. In kinase inhibitors, this group often projects toward the solvent front or interacts with specific residues (e.g., lysine or aspartate) near the ATP-binding site.

  • Metabolic Blocking: Substitution at the 3-position sterically hinders oxidation at the adjacent carbon atoms, a common metabolic clearance pathway for cyclic amines (CYP450-mediated

    
    -oxidation).
    
Physicochemical Profile

The transition from a methyl group to a methoxymethyl group significantly alters the physicochemical landscape of the molecule.

Property3-Methylmorpholine3-(Methoxymethyl)morpholineImpact on Drug Design
LogP (Calc) ~0.5 - 0.8-0.7 to 0.04Lipophilicity Lowering: Critical for improving CNS penetration and reducing non-specific binding.
H-Bond Acceptors 2 (N, O)3 (N, O, ether-O)Interaction Potential: Adds a new vector for H-bonding without adding a donor (no H-bond donor penalty).
pKa (Conj. Acid) ~8.4~7.8 - 8.1Basicity Modulation: The inductive effect of the extra oxygen slightly lowers the pKa, potentially improving membrane permeability.
Solubility ModerateHighFormulation: Enhances aqueous solubility of the parent scaffold.

Part 2: Synthetic Accessibility & Manufacturing[1]

The synthesis of 3-(methoxymethyl)morpholine is non-trivial due to the requirement for enantiomeric purity. The most robust route utilizes the Chiral Pool strategy, starting from amino acid derivatives like L-Serine or L-Threonine .

Synthetic Workflow (Graphviz)

The following diagram illustrates the logical flow for synthesizing the (S)-enantiomer, which is frequently the bioactive eutomer in GPCR antagonists (e.g., Dopamine D4).

SynthesisWorkflow Start Starting Material: L-Serine Methyl Ester Step1 Step 1: Reduction (NaBH4/LiAlH4) Forms Amino Diol Start->Step1 Reduction Step2 Step 2: N-Protection (Boc/Cbz) Step1->Step2 Protection Step3 Step 3: O-Methylation (Primary Alcohol) Step2->Step3 Selective Alkylation Step4 Step 4: Cyclization (via Sulfamidate or Epoxide) Step3->Step4 Ring Closure End Final Product: (S)-3-(Methoxymethyl)morpholine Step4->End Deprotection

Caption: Stereoselective synthesis pathway converting L-Serine derivatives into the morpholine scaffold.

Part 3: Case Studies & Biological Applications

Dopamine D4 Receptor Antagonists

Research has identified 3-substituted morpholines as potent antagonists for the Dopamine D4 receptor (D4R), a target for schizophrenia and Parkinson's disease.

  • Mechanism: The morpholine nitrogen interacts with the conserved Aspartate residue (Asp115) in the D4 receptor.

  • Role of 3-Methoxymethyl: The (S)-enantiomer of the 3-substituent orients the group to fill a hydrophobic sub-pocket while the ether oxygen engages in water-mediated bridging interactions.

  • Outcome: High selectivity over D2 and D3 receptors was achieved by optimizing this "chiral vector."

Kinase Inhibition (Solvent Front Engineering)

In kinase inhibitors (e.g., targeting PI3K or mTOR), the morpholine ring often binds to the hinge region.

  • Problem: Hinge binders can be too lipophilic.

  • Solution: Replacing a phenyl or alkyl group with 3-(methoxymethyl)morpholine lowers logP.

  • Validation: The methoxymethyl group projects into the solvent channel, improving solubility and reducing metabolic clearance compared to a simple ethyl or isopropyl group.

Part 4: Experimental Protocols

Protocol: Synthesis of (S)-3-(Methoxymethyl)morpholine (Representative Scale)

Note: This protocol assumes starting from (S)-2-amino-3-methoxypropan-1-ol.

Reagents:

  • (S)-2-amino-3-methoxypropan-1-ol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Lithium Aluminum Hydride (LAH) (2.0 eq)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Acylation: Dissolve amino alcohol in DCM at 0°C. Add TEA followed by dropwise addition of chloroacetyl chloride. Stir for 2h to form the chloroacetamide intermediate.

  • Cyclization: Treat the intermediate with strong base (e.g., KOtBu in t-BuOH or NaH in THF) to induce intramolecular cyclization, forming the morpholin-3-one derivative.

  • Reduction: Dissolve the morpholin-3-one in anhydrous THF. Carefully add LAH at 0°C under Argon. Reflux for 4-6 hours to reduce the amide carbonyl to the methylene.

  • Workup: Quench with Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Purification: The secondary amine product is purified via distillation or column chromatography (DCM/MeOH/NH3).

  • Salt Formation: Dissolve the oil in diethyl ether and treat with HCl/Dioxane to precipitate (S)-3-(methoxymethyl)morpholine hydrochloride .

Protocol: Microsomal Stability Assay

To validate the metabolic stability conferred by the 3-substitution.

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (MgCI2, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: 3-substituted morpholines typically show

      
       min compared to linear ether analogs.
      

References

  • Synthesis and SAR of morpholine derivatives: Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: Semantic Scholar / Bioorganic Chemistry (2020). URL:[Link]

  • Dopamine D4 Antagonist Application: Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2016) / PubMed. URL:[Link]

  • Physicochemical Properties & Commercial Availability: Title: 3-(Methoxymethyl)morpholine | C6H13NO2 | CID 22342615. Source: PubChem.[1] URL:[Link]

  • General Morpholine Synthesis (Green Chemistry): Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2][3] Source: J. Am. Chem. Soc. (2024).[3][4] URL:[Link]

Sources

Therapeutic Targets for 3-(Methoxymethyl)morpholine Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Executive Summary & Core Directive

The Pharmacophore Rationale In modern medicinal chemistry, the morpholine ring is a ubiquitous "privileged structure," valued for its ability to improve aqueous solubility and metabolic stability. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism and a lack of specific steric vectors.

The 3-(methoxymethyl)morpholine scaffold represents a high-value evolution of this classic heterocycle. By introducing a methoxymethyl group at the C3 position, medicinal chemists achieve three critical optimization goals:

  • Chirality-Driven Selectivity: The C3 stereocenter allows for the precise vectorization of the ether oxygen, enabling specific hydrogen bond accept/donor interactions that achiral morpholines cannot achieve.

  • Conformational Locking: The substituent forces the morpholine ring into a preferred chair conformation, reducing the entropic penalty upon binding to the target active site.

  • Metabolic Shifting: Steric bulk at C3 can hinder metabolic soft spots, extending the half-life of the parent molecule.

This guide details the primary therapeutic targets where this specific scaffold is currently deployed, supported by experimental protocols for validation.

Part 2: Primary Therapeutic Targets

Phosphoinositide 3-Kinase (PI3K) & mTOR Pathway

Therapeutic Area: Oncology (Solid Tumors, Lymphomas)

Mechanistic Rationale: The oxygen atom of the morpholine ring is a classic "hinge binder" in kinase inhibitors. It forms a critical hydrogen bond with the backbone amide of the valine residue in the ATP-binding pocket of PI3K and mTOR.

  • Why 3-(methoxymethyl)? In pan-PI3K inhibitors, selectivity against other kinases is difficult. The 3-(methoxymethyl) group projects into the "sugar pocket" or solvent-exposed region of the ATP binding site. This projection can:

    • Displace conserved water molecules, gaining entropic binding energy.

    • Create a steric clash with non-target kinases that have smaller pockets (e.g., CDK2), thereby improving the selectivity profile for PI3K/mTOR.

Key Pathway Visualization (PI3K/mTOR Signaling):

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 (Target) AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor 3-(methoxymethyl) morpholine Analogues Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Figure 1: The PI3K/AKT/mTOR signaling cascade. 3-(methoxymethyl)morpholine derivatives act as ATP-competitive inhibitors at the PI3K and mTOR nodes.[1][2]

Acetylcholinesterase (AChE)

Therapeutic Area: Neurodegenerative Diseases (Alzheimer's Disease)

Mechanistic Rationale: Recent SAR (Structure-Activity Relationship) studies have identified morpholine-bearing quinolines as potent AChE inhibitors.

  • The Role of the Scaffold: The morpholine nitrogen often becomes protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (the natural substrate).

  • The 3-Methoxymethyl Advantage: The additional ether group provides a secondary binding site (peripheral anionic site interaction) or improves blood-brain barrier (BBB) permeability by modulating the LogP (lipophilicity) to an optimal range (2.0–3.5).

MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1)

Therapeutic Area: Immunology & Lymphoma

Mechanistic Rationale: MALT1 is a paracaspase essential for NF-κB activation. Inhibitors of MALT1 often require a heterocyclic core to occupy the protease active site.

  • Application: Patents (e.g., WO2021000855A1) disclose morpholine-substituted scaffolds as MALT1 inhibitors. The 3-substituted variants are explored to fine-tune the "fit" within the CBM signalosome complex, preventing the cleavage of substrates like BCL10.

Part 3: Experimental Protocols & Validation

Protocol A: Synthesis of Chiral 3-(Methoxymethyl)morpholine

Validation: This protocol ensures the production of the (S)- or (R)- enantiomer, which is critical as biological targets are chiral.

Methodology:

  • Starting Material: Begin with chiral amino acid derivative (S)-Serine methyl ester .

  • Reduction: Reduce the ester to the alcohol using

    
     or 
    
    
    
    in THF (0°C to RT).
  • N-Alkylation: React the amino alcohol with chloroacetyl chloride or a bromo-acetate equivalent to form the amide/amine precursor.

  • Cyclization: Perform an intramolecular cyclization (often base-mediated using NaH in DMF) to close the morpholine ring.

  • Methylation: If the methoxy group was not pre-installed, perform an O-methylation using Methyl Iodide (

    
    ) and Sodium Hydride (
    
    
    
    ).

Self-Validating Step:

  • Chiral HPLC: Run the product on a Chiralcel OD-H column.

  • Success Criteria: Enantiomeric Excess (

    
    ) > 98%. If 
    
    
    
    is low, recrystallize with tartaric acid before proceeding to drug coupling.
Protocol B: ADP-Glo™ Kinase Assay (PI3K Validation)

Context: To verify the potency of the 3-(methoxymethyl)morpholine derivative against PI3K


.

Workflow:

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Compound Dilution: Serially dilute the morpholine-drug in DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Add 2

      
      L of compound.
      
    • Add 4

      
      L of PI3K enzyme (0.5 ng/
      
      
      
      L).
    • Incubate 15 mins at RT.

    • Add 4

      
      L of Substrate/ATP mix (PIP2:PS lipid vesicles + 10 
      
      
      
      M ATP).
    • Incubate 60 mins at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
      
  • Readout: Measure Luminescence (RLU) on a plate reader.

Data Presentation:

ParameterValue/ConditionNote
Enzyme Conc. 0.5 - 2.0 nMTitrate per batch to ensure linearity.
ATP Conc.

apparent
Usually 10-50

M for PI3K.
Incubation 60 min @ 23°CEnsure steady state.
Z' Factor > 0.5Critical validation metric.
IC50 Calculation 4-parameter logistic fitUse GraphPad Prism or similar.

Part 4: Logical Workflow & Decision Tree

Visualizing the Optimization Strategy:

Optimization_Logic Start Hit Compound (Unsubstituted Morpholine) Problem Issue: Low Selectivity or Rapid Metabolism Start->Problem Strategy Strategy: Introduce 3-substituent Problem->Strategy Synthesis Synthesize 3-(methoxymethyl) analogue Strategy->Synthesis Test Assay: Kinase/ADME Synthesis->Test Decision Outcome Analysis Test->Decision Success Lead Candidate: Improved Potency/Stability Decision->Success IC50 < 10nM T1/2 > 60min Fail Discard/Redesign Decision->Fail No improvement

Figure 2: Medicinal chemistry decision tree for evolving a morpholine hit into a 3-(methoxymethyl) lead.

Part 5: References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). Link

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. (2022).[3] Link

  • Malt1 inhibitors and uses thereof. World Intellectual Property Organization (Patent WO2021000855A1). (2021). Link

  • PubChem Compound Summary for CID 22342615: 3-(Methoxymethyl)morpholine. National Center for Biotechnology Information. (Accessed 2026).[4] Link

Sources

molecular weight and formula of 3-(methoxymethyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Application in Drug Discovery

Executive Summary

3-(Methoxymethyl)morpholine hydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry. As a morpholine derivative substituted at the 3-position, it serves as a critical scaffold for introducing chirality and solubility-enhancing motifs into drug candidates. This guide provides a comprehensive technical analysis of its molecular properties, a validated synthetic pathway derived from chiral pool precursors, and essential handling protocols for laboratory researchers.

Chemical Identity & Physical Properties[1][2][3]

The following data consolidates the core physicochemical identifiers for the hydrochloride salt.

PropertySpecification
IUPAC Name 3-(Methoxymethyl)morpholine hydrochloride
Common Name 3-(Methoxymethyl)morpholine HCl
CAS Number (Racemic) 955400-08-5
CAS Number (R-Isomer) 218594-74-2
CAS Number (S-Isomer) 218594-76-4
Molecular Formula C₆H₁₄ClNO₂ (Salt) / C₆H₁₃NO₂ (Base)
Molecular Weight 167.63 g/mol (Salt) / 131.17 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO
SMILES (Free Base) COCC1COCCN1
Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometry in synthesis.

  • Base (C₆H₁₃NO₂): 131.17 g/mol

    • 6 × Carbon (12.011) + 13 × Hydrogen (1.008) + 1 × Nitrogen (14.007) + 2 × Oxygen (15.999)

  • Acid (HCl): 36.46 g/mol

  • Total Salt: 131.17 + 36.46 = 167.63 g/mol

Synthetic Methodology

Strategic Route Selection

While direct functionalization of morpholine is difficult, the most robust synthetic route leverages the "Chiral Pool" strategy , starting from amino acids (Serine). This approach allows for the stereoselective preparation of the (R) or (S) enantiomer, which is crucial for modern drug development where enantiopurity is required.

Mechanism & Causality:

  • Cyclization: Serine is reduced and cyclized to form the morpholine ring (often via a 5-oxomorpholine intermediate).

  • Protection: The secondary amine is protected (Boc) to prevent N-methylation.

  • O-Alkylation: The primary alcohol at position 3 is methylated.

  • Deprotection/Salt Formation: Acidic cleavage yields the stable HCl salt.

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the (R)-enantiomer from L-Serine.

SynthesisPath Start L-Serine (Chiral Precursor) Inter1 3-Hydroxymethyl morpholine Start->Inter1 1. Reduction 2. Cyclization Inter2 N-Boc-3-hydroxymethyl morpholine Inter1->Inter2 Boc2O, TEA (N-Protection) Inter3 N-Boc-3-methoxymethyl morpholine Inter2->Inter3 MeI, NaH (O-Methylation) Product 3-(Methoxymethyl) morpholine HCl Inter3->Product HCl/Dioxane (Deprotection)

Caption: Step-wise synthetic pathway from chiral precursor to final HCl salt.

Detailed Experimental Protocol (Standardized)

Note: This protocol describes the transformation of the intermediate 3-hydroxymethylmorpholine to the final product, a common workflow in medicinal chemistry labs.

Step 1: N-Protection

  • Reagents: 3-Hydroxymethylmorpholine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the morpholine derivative in DCM at 0°C. Add TEA followed by Boc₂O. Stir at room temperature (RT) for 12 hours.

  • Rationale: The amine must be "masked" to ensure the subsequent methylation occurs only at the oxygen atom (O-selective vs N-selective).

Step 2: O-Methylation (Williamson Ether Synthesis)

  • Reagents: N-Boc-intermediate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Iodomethane (MeI, 1.5 eq), dry THF.

  • Procedure:

    • Cool the N-Boc solution in dry THF to 0°C under nitrogen.

    • Add NaH portion-wise (gas evolution occurs). Stir for 30 mins to form the alkoxide.

    • Add MeI dropwise. Warm to RT and stir for 4–6 hours.

    • Quench: Carefully add water/ice to destroy excess NaH. Extract with Ethyl Acetate.

  • Safety Note: MeI is a potent alkylating agent; use in a fume hood. NaH reacts violently with moisture.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the methylated intermediate in a minimal amount of dioxane. Add 4M HCl/Dioxane (excess). Stir for 2 hours until a white precipitate forms.

  • Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

  • Result: Pure 3-(methoxymethyl)morpholine hydrochloride.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, D₂O)
  • Methoxy Singlet: A sharp singlet (3H) appearing around 3.30 – 3.40 ppm confirms the presence of the -OCH₃ group.

  • Ether Linkage (-CH₂-O-): A multiplet or doublet around 3.50 – 3.70 ppm corresponding to the exocyclic methylene group.

  • Morpholine Ring: A complex set of multiplets between 3.00 – 4.10 ppm representing the ring protons (C2, C5, C6) and the chiral proton at C3.

  • Absence of Boc: No singlet at ~1.4 ppm (tert-butyl group), confirming successful deprotection.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Peak: [M+H]⁺ = 132.1 m/z (corresponding to the free base cation).

  • Note: The chloride counterion (35/37 Da) is not typically observed in the positive ion scan.

Handling & Stability

  • Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic. Store in a desiccator or tightly sealed container.

  • Storage: -20°C for long-term storage; 2-8°C for active use.

  • Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which liberate the volatile free base.

References

  • Fluorochem. (R)-3-(Methoxymethyl)morpholine hydrochloride Product Page. Retrieved from

  • BLD Pharm. 3-(Methoxymethyl)morpholine hydrochloride MSDS and Properties. Retrieved from

  • ChemicalBook. Synthesis and Properties of Morpholine Derivatives. Retrieved from

  • Cayman Chemical. General Morpholine Scaffold Synthesis. Retrieved from

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the strategic application of nucleophilic substitution reactions to the C3-methoxymethyl side chain of 3-(methoxymethyl)morpholine. Morpholine derivatives are pivotal scaffolds in medicinal chemistry, and the functionalization at the C3 position offers a valuable vector for modulating pharmacological properties. These notes delineate the core principles, critical experimental parameters, and step-by-step protocols for achieving successful substitution, focusing on the essential prerequisite of N-protection and subsequent Lewis acid-mediated activation of the methoxymethyl (MOM) ether. Protocols for substitution with representative soft nucleophiles, including thiolates, organocuprates, and cyanides, are presented, offering a foundational framework for the synthesis of novel 3-substituted morpholine analogs.

Introduction: Strategic Importance of C3-Functionalized Morpholines

The morpholine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Functionalization of the morpholine scaffold allows for the fine-tuning of a molecule's interaction with biological targets. The 3-(methoxymethyl)morpholine substrate presents a unique opportunity for synthetic diversification. The primary site of reactivity for nucleophilic substitution is not the morpholine ring itself, which is generally robust, but the exocyclic methoxymethyl group.

The core challenge and focus of this guide is the selective substitution at the methylene carbon of the methoxymethyl group. This transformation is not a simple SN2 reaction on a primary ether. The methoxy group is a poor leaving group and requires activation. Furthermore, the secondary amine of the morpholine ring is itself a nucleophile and must be rendered inert to prevent self-condensation or other side reactions. Therefore, a successful strategy hinges on a two-pronged approach: N-protection followed by Lewis acid activation .

Mechanistic Rationale: Enabling Nucleophilic Attack

The overarching mechanism for the nucleophilic substitution on 3-(methoxymethyl)morpholine involves three key stages, as depicted below.

Mechanism_Flow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Lewis Acid Activation cluster_2 Stage 3: Nucleophilic Substitution start 3-(Methoxymethyl)morpholine prot N-Protected Morpholine start->prot Protecting Agent (e.g., Boc2O) activated Activated Oxocarbenium-like Intermediate prot->activated Lewis Acid (e.g., TiCl4, BF3·OEt2) product 3-(Substituted-methyl)morpholine activated->product Nucleophile (Nu-)

Figure 1. General workflow for nucleophilic substitution on 3-(methoxymethyl)morpholine.

Stage 1: N-Protection. The secondary amine of the morpholine ring (pKa ~8.5) is sufficiently nucleophilic to react with the activated methoxymethyl group or other electrophiles in the reaction mixture. To ensure that the reaction proceeds exclusively at the C3 side chain, the nitrogen must be protected. Common protecting groups such as tert-butyloxycarbonyl (Boc) or benzyl (Bn) are ideal as they are stable under the subsequent reaction conditions but can be removed orthogonally. The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), is particularly advantageous due to its stability to many nucleophiles and its ease of removal under acidic conditions.

Stage 2: Lewis Acid Activation. The methoxy group of the MOM ether is a poor leaving group. A Lewis acid is employed to coordinate with the ether oxygen, effectively transforming the methoxy group into a better leaving group and rendering the adjacent methylene carbon more electrophilic. This coordination facilitates the departure of the methoxy group upon nucleophilic attack, proceeding through an oxocarbenium-like transition state. The choice of Lewis acid is critical; stronger Lewis acids like titanium tetrachloride (TiCl₄) may be required for less reactive nucleophiles, while milder ones like boron trifluoride etherate (BF₃·OEt₂) may suffice for others, minimizing potential side reactions.

Stage 3: Nucleophilic Substitution. With the methoxymethyl group activated, a suitable "soft" nucleophile can attack the electrophilic methylene carbon. This step proceeds via an SN2-like mechanism. The choice of nucleophile dictates the nature of the newly installed functional group at the C3-position. Organocuprates, thiolates, and cyanide are excellent candidates due to their high nucleophilicity and generally lower basicity, which minimizes elimination side reactions.[3]

Experimental Protocols

General Considerations:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • The morpholine nitrogen must be protected prior to attempting nucleophilic substitution on the side chain. The following protocol for N-Boc protection is a prerequisite for Protocols 2-4.

Protocol 1: N-Protection of 3-(Methoxymethyl)morpholine

This protocol details the standard procedure for the protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Workflow Diagram:

N_Protection_Workflow A Dissolve 3-(methoxymethyl)morpholine and TEA in DCM B Cool solution to 0 °C A->B C Add Boc2O dropwise B->C D Warm to RT and stir overnight C->D E Aqueous workup (wash with water, brine) D->E F Dry over Na2SO4, filter, and concentrate E->F G Purify by column chromatography F->G

Figure 2. Workflow for N-Boc protection.

Materials:

  • 3-(Methoxymethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(methoxymethyl)morpholine (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq), dissolved in a small amount of DCM, dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(methoxymethyl)morpholine-4-carboxylate.

Protocol 2: Substitution with Thiolates (Synthesis of Thioethers)

This protocol is based on the principle of Lewis acid-mediated conversion of ethers to thioethers.[4][5] It provides a general method for displacing the methoxy group with a sulfur nucleophile.

Materials:

  • N-Boc-3-(methoxymethyl)morpholine (from Protocol 1)

  • Thiol (R-SH, e.g., thiophenol, benzyl thiol) (1.5 eq)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve N-Boc-3-(methoxymethyl)morpholine (1.0 eq) and the desired thiol (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.2 eq, 1.0 M solution in DCM) dropwise via syringe. The solution may change color.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-Boc-3-((alkylthio)methyl)morpholine by flash column chromatography.

ParameterConditionRationale
Lewis Acid TiCl₄A strong Lewis acid is required to activate the MOM ether for substitution with a neutral thiol nucleophile.
Temperature -78 °C to 0 °CLow temperature is crucial to control the reactivity of the strong Lewis acid and prevent degradation of the substrate.
Stoichiometry Excess thiolA slight excess of the nucleophile is used to drive the reaction to completion.
Quench Saturated NaHCO₃Neutralizes the strong Lewis acid and any acidic byproducts. Caution: Quenching is exothermic.
Protocol 3: Substitution with Organocuprates (C-C Bond Formation)

This protocol utilizes a Gilman reagent (a lithium diorganocuprate) to form a new carbon-carbon bond.[3][6] Organocuprates are soft nucleophiles that are highly effective in SN2-type reactions.

Materials:

  • N-Boc-3-(methoxymethyl)morpholine (from Protocol 1)

  • Organolithium reagent (R-Li, e.g., n-BuLi, MeLi) (2.0 eq)

  • Copper(I) iodide (CuI) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried flask under nitrogen, add CuI (1.0 eq) and anhydrous THF.

    • Cool the suspension to -78 °C.

    • Slowly add the organolithium reagent (2.0 eq) to form the lithium diorganocuprate solution (R₂CuLi). Stir for 30 minutes at low temperature.

  • Substitution Reaction:

    • In a separate flask, dissolve N-Boc-3-(methoxymethyl)morpholine (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add BF₃·OEt₂ (1.2 eq) dropwise to this solution and stir for 15 minutes to activate the MOM ether.

    • Transfer the freshly prepared Gilman reagent from the first flask to the second flask via cannula at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, gradually warming to 0 °C.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

ParameterConditionRationale
Nucleophile Lithium Diorganocuprate (R₂CuLi)A soft, potent nucleophile ideal for SN2 displacement on activated ethers with minimal side reactions.[7]
Lewis Acid BF₃·OEt₂A milder Lewis acid is sufficient to activate the ether for attack by the powerful organocuprate nucleophile.
Temperature -78 °CNecessary for the stability of the organometallic reagents and to control the reaction's exothermicity.
Quench Saturated NH₄ClA mild acidic quench to neutralize the organometallic species without cleaving the Boc protecting group.
Protocol 4: Substitution with Cyanide (Synthesis of Nitriles)

This protocol describes the introduction of a cyano group, a versatile synthetic handle, using trimethylsilyl cyanide (TMSCN) as the nucleophilic source, activated by a Lewis acid.

Materials:

  • N-Boc-3-(methoxymethyl)morpholine (from Protocol 1)

  • Trimethylsilyl cyanide (TMSCN) (2.0 eq)

  • Indium(III) chloride (InCl₃) or Zinc(II) chloride (ZnCl₂) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add N-Boc-3-(methoxymethyl)morpholine (1.0 eq), the Lewis acid (e.g., InCl₃, 1.1 eq), and anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add TMSCN (2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to 0 °C and quench by the careful addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting N-Boc-3-(cyanomethyl)morpholine by flash column chromatography.

ParameterConditionRationale
Nucleophile Source Trimethylsilyl cyanide (TMSCN)A safer and more soluble source of nucleophilic cyanide compared to alkali metal cyanides.
Lewis Acid InCl₃ or ZnCl₂Effective Lewis acids for activating ethers towards silyl nucleophiles.[8]
Temperature 0 °C to Room Temp.Milder conditions are often sufficient for this transformation, reducing the risk of side reactions.
Stoichiometry Excess TMSCNUsed to ensure complete conversion of the activated intermediate.

Summary and Outlook

The protocols outlined in this guide establish a robust framework for the nucleophilic substitution of the methoxymethyl group in 3-(methoxymethyl)morpholine. The central tenets of this synthetic strategy are the mandatory N-protection of the morpholine ring followed by Lewis acid-mediated activation of the MOM ether. By carefully selecting the nucleophile and reaction conditions, a diverse array of 3-substituted morpholine derivatives can be accessed. These methods provide a powerful tool for medicinal chemists and drug development professionals to generate novel analogs for structure-activity relationship (SAR) studies, ultimately facilitating the discovery of new therapeutic agents. Future work may explore the use of a broader range of nucleophiles and the development of catalytic, enantioselective substitution methods.

References

  • Jeong, H. J., et al. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Bulletin of the Korean Chemical Society. Available from: [Link]

  • Bigi, F., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bale, J. D., et al. (2010). Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia contributors. (2023). Reactions of organocopper reagents. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Kozlowski, M. C., et al. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Available from: [Link]

  • Nakamura, E., & Mori, S. (2000). Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Angewandte Chemie International Edition. Available from: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available from: [Link]

  • Kumar, A., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances. Available from: [Link]

  • Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions. Available from: [Link]

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available from: [Link]

  • Ciriminna, R., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Szabó, C. M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available from: [Link]

Sources

using 3-(methoxymethyl)morpholine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 3-(Methoxymethyl)morpholine in Fragment-Based Drug Discovery (FBDD)

Part 1: Introduction & Strategic Rationale

The "Escape from Flatland" Directive

In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from planar, aromatic-heavy libraries toward fragments with higher three-dimensionality (Fsp³ character). 3-(Methoxymethyl)morpholine (3-MMM) represents a "privileged scaffold" in this domain. Unlike unsubstituted morpholine, which acts primarily as a solubility sink, the 3-methoxymethyl variant introduces a critical chiral vector, allowing the molecule to probe stereospecific sub-pockets while maintaining the favorable physicochemical profile of the morpholine ring.

Mechanistic Advantages[1][2][3][4]
  • Metabolic Shielding: The ether oxygen in the morpholine ring electronically deactivates the adjacent carbons and the nitrogen, significantly reducing susceptibility to oxidative metabolism (e.g., N-oxidation or

    
    -carbon hydroxylation) compared to piperidine analogs [1].
    
  • Vectorial Growth: The nitrogen atom serves as the primary "growth vector" for attachment to aromatic cores (scaffold hopping), while the 3-methoxymethyl group acts as a defined "exploration vector," capable of engaging hydrogen bond donors via the ether oxygen or filling hydrophobic clefts with the methyl group.

  • Solubility Enhancement: With a cLogP of approximately -0.7 and a pKa of ~7.8, 3-MMM improves the aqueous solubility of lipophilic lead series, a critical parameter in reducing attrition rates during lead optimization [2].

Part 2: Physicochemical Profile

The following data characterizes 3-(methoxymethyl)morpholine as a fragment library member.

PropertyValueNotes
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 DaIdeal for "Rule of Three" (MW < 300)
cLogP -0.7 (Exp.)Highly hydrophilic; excellent for lowering logD of leads
pKa (Conj.[1] Acid) 7.8 ± 0.2Predominantly ionized at physiological pH (7.4)
H-Bond Donors 1 (NH)Becomes 0 upon N-substitution
H-Bond Acceptors 2 (Ether O)Morpholine O and Methoxy O
Rotatable Bonds 2Methoxymethyl side chain
Stereochemistry Chiral (R/S)Critical: Enantiopure forms recommended for FBDD

Part 3: Experimental Workflows & Visualization

Workflow: Fragment-to-Lead Optimization

The following diagram illustrates the decision matrix for utilizing 3-MMM, distinguishing between its use as a primary hit and as a solubilizing tail.

FBDD_Workflow Start Fragment Library Screening Hit_ID Hit Identification (3-MMM detected) Start->Hit_ID Validation Validation (SPR/NMR) Kd determination Hit_ID->Validation Decision Role of 3-MMM? Validation->Decision Path_A Primary Pharmacophore (Binds in active site) Decision->Path_A High LE Path_B Solubilizing Tail (Exposed to solvent) Decision->Path_B Low LE / High Solubility Grow_N Grow from Nitrogen (Amide/Buchwald) Path_A->Grow_N Link to Core Opt_3 Optimize 3-Position (Change OMe to OH/F) Path_B->Opt_3 Fine-tune PK Lead Lead Candidate (Improved Potency/PK) Grow_N->Lead Opt_3->Lead

Figure 1: Strategic workflow for processing 3-(methoxymethyl)morpholine hits. The pathway diverges based on whether the fragment drives binding affinity (High Ligand Efficiency) or modulates physicochemical properties.

Part 4: Detailed Protocols

Protocol A: Library Preparation & QC

Objective: Ensure the integrity of 3-MMM stocks, as secondary amines can absorb CO₂ and moisture.

  • Purity Check: Dissolve 1 mg of 3-MMM in d₆-DMSO. Acquire a ¹H-NMR spectrum.[2]

    • Pass Criteria: Integral of the methoxy singlet (~3.3 ppm) must match the morpholine backbone protons (3:9 ratio). No aldehyde peaks (oxidation) or carbamate peaks (CO₂ adducts).

  • Stock Formulation:

    • Prepare a 200 mM stock solution in 100% d₆-DMSO.

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution.

    • Store in matrix tubes at -20°C under argon/nitrogen atmosphere to prevent oxidation of the ether.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Objective: Validate binding of 3-MMM to the target protein.

Materials:

  • Target Protein (20 µM in PBS, D₂O buffer).

  • 3-MMM Stock (200 mM).

  • Reference Compound (Positive Control).

  • 500-800 MHz NMR Spectrometer with Cryoprobe.

Procedure:

  • Sample Prep: Dilute protein to 10 µM in deuterated buffer (PBS, pH 7.4). Add 3-MMM to a final concentration of 500 µM (50:1 Ligand:Protein ratio).

  • Pulse Sequence: Use a standard Saturation Transfer Difference (STD) sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

    • Off-Resonance Irradiation: 30 ppm.

    • Saturation Time: 2.0 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Hit: Signals corresponding to the methoxy group (singlet) and morpholine ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

    • Negative Control: Run 3-MMM alone in buffer to rule out aggregation artifacts.

Protocol C: Synthetic Elaboration (The "Grow" Vector)

Objective: Covalently link 3-MMM to an aromatic core (e.g., a halo-pyridine or halo-pyrimidine) to generate a lead compound.

Reaction Class: Buchwald-Hartwig Amination (Preferred over SₙAr for electron-rich cores).

Reagents:

  • Aryl Halide Core (1.0 equiv).

  • 3-(Methoxymethyl)morpholine (1.2 equiv).[3]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or RuPhos (for difficult substrates).

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (weak base sensitive groups).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inerting: Charge a microwave vial with the Aryl Halide, Pd source, Ligand, and Base. Seal and purge with N₂ for 5 minutes.

  • Addition: Add the solvent (degassed) and 3-MMM via syringe.

  • Reaction: Heat to 100°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH gradient).

    • Note: The basic nitrogen of the product may streak on silica; add 1% NH₄OH or Et₃N to the eluent.

Part 5: Case Study & Application Data

Case Study: Kinase Inhibitor Optimization In a campaign targeting a serine/threonine kinase, a planar piperidine substituent resulted in poor metabolic stability (t½ < 15 min in microsomes).

  • Intervention: The piperidine was replaced with (S)-3-(methoxymethyl)morpholine .

  • Result:

    • Binding Mode: X-ray crystallography confirmed the morpholine oxygen engaged a solvent-exposed water network, while the (S)-methoxymethyl group pointed into a small hydrophobic pocket, displacing a high-energy water molecule.

    • Metabolic Stability: Microsomal stability increased to t½ > 60 min due to the electron-withdrawing effect of the morpholine oxygen preventing oxidation of the nitrogen lone pair [3].

    • Selectivity: The chirality of the 3-position (S-enantiomer) provided 10-fold selectivity over a closely related isoform, which could not accommodate the methoxymethyl vector.

References

  • Kourounakis, A. et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine derivatives." Medicinal Research Reviews.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

  • Warr, S. (2019). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge University Press.

  • PubChem Compound Summary. (2025). "3-(Methoxymethyl)morpholine."[1][3] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Guide: Removing Unreacted 3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your LC-MS or NMR shows a persistent impurity: 3-(methoxymethyl)morpholine .

This molecule is a secondary amine with a morpholine core and an ether side chain. Its physiochemical profile makes it "sticky" in standard workups:

  • High Boiling Point: Predicted >170°C (significantly higher than unsubstituted morpholine's 129°C), making rotary evaporation ineffective.

  • Basicity: The secondary amine (

    
    ) causes tailing on standard silica gel.
    
  • Polarity: The ether oxygen and amine nitrogen create high water solubility, complicating extraction if the pH isn't strictly controlled.

This guide details three tiers of removal strategies, ranked from "Standard Workup" to "High-Precision Chemical Scavenging."

Module 1: Liquid-Liquid Extraction (The pH Switch)

Best For: Neutral or Acidic target products. Do NOT Use If: Your target product is also a base (amine, pyridine, etc.).

The Principle

3-(methoxymethyl)morpholine is a base.[1] In acidic media, it protonates to form a water-soluble ammonium salt. If your product remains neutral (organic-soluble) at low pH, you can wash the impurity away into the aqueous layer.

Protocol
  • Dilution: Dissolve your crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).

  • The Acid Wash:

    • Add 1M HCl or 10% Citric Acid (aq) to the separatory funnel.

    • Ratio: Use 1:1 vol/vol relative to the organic layer.

    • Shake vigorously for 2 minutes. The 3-(methoxymethyl)morpholine will protonate (

      
      ) and migrate to the water phase.
      
  • Separation: Drain the aqueous layer (contains the impurity).

  • Verification: Check the organic layer by TLC. If the amine persists, repeat the wash.

  • Drying: Dry the organic layer over

    
     and concentrate.
    
Troubleshooting Table
SymptomProbable CauseSolution
Emulsion forms Polarity match between ether/amine and water.Add Brine (sat. NaCl) to the aqueous phase to increase ionic strength.
Product lost to aqueous layer Product is likely basic or too polar.Switch to Module 2 (Scavenger Resins) immediately.
Impurity remains in organic pH not low enough.Ensure aqueous layer pH is < 3 using pH paper.

Module 2: Scavenger Resins (The Chemoselective Solution)

Best For: Basic target products (e.g., tertiary amines) or acid-sensitive compounds. Mechanism: Covalent capture (Chemisorption).

The Principle

Since 3-(methoxymethyl)morpholine is a secondary amine (nucleophile), it will react rapidly with electrophilic resins. If your product is a tertiary amine (non-nucleophilic), the resin will selectively covalently bind the impurity, allowing you to filter it out.

Recommended Resin: Polymer-Supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

Workflow Diagram

ScavengerWorkflow Step1 Crude Mixture (Product + 3-MM Impurity) Step2 Add PS-Isocyanate Resin (2-3 equivalents) Step1->Step2 Step3 Incubate/Shake (Room Temp, 1-4 hours) Step2->Step3 Reaction Step4 Filtration Step3->Step4 Step5 Filtrate contains PURE Product Step4->Step5 Step6 Solid Waste (Resin-bound Impurity) Step4->Step6

Caption: Workflow for removing secondary amines using PS-Isocyanate resin. The impurity becomes permanently bound to the solid bead.

Detailed Protocol
  • Stoichiometry: Calculate the excess moles of 3-(methoxymethyl)morpholine used in the reaction. Add 2.0 to 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Solvent: Ensure the mixture is in a solvent that swells the resin (DCM, THF, or DMF). Avoid Methanol (it can compete with the isocyanate).

  • Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours.

    • Reaction:

      
       (Urea bond).
      
  • Monitoring: Spot the supernatant on TLC. Stain with Ninhydrin. The spot for 3-(methoxymethyl)morpholine should disappear.

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse the resin with DCM to recover any entrained product.

Module 3: Chromatography (The "Nuclear" Option)

Best For: Complex mixtures where extraction and scavenging failed.

The Challenge

Amine impurities "tail" (streak) on silica gel because they interact with the acidic silanols (


).
The Fix: Amine-Modified Silica

You must block the silanols to get a clean separation.

  • Method A: Mobile Phase Modifier

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your eluent (e.g., DCM/MeOH + 1% 
      
      
      
      ).
    • Note: 3-(methoxymethyl)morpholine is polar. You may need 5–10% MeOH in DCM to elute it, but with the modifier, it will come off as a tight band rather than a streak.

  • Method B: SCX Cartridges (Solid Phase Extraction)

    • Use a Strong Cation Exchange (SCX) cartridge.

    • Load: Dissolve mixture in MeOH, load onto SCX.

    • Wash: Wash with MeOH (Neutral/Acidic products elute here).

    • Elute (If Product is Basic): Elute with 2M

      
       in MeOH. Both product and impurity will elute, but you have removed non-basic byproducts. Note: This does not separate the morpholine from a product amine.
      

Decision Matrix

Use this logic tree to select the correct method for your specific reaction.

DecisionTree Start Start: Impurity is 3-(methoxymethyl)morpholine Q1 Is your Target Product an Amine/Base? Start->Q1 Method1 Use Acid Extraction (Module 1) Q1->Method1 No (Neutral/Acidic) Q2 Is your Target Product a Tertiary Amine? Q1->Q2 Yes Method2 Use PS-Isocyanate Resin (Module 2) Q2->Method2 Yes (3° Amine) Method3 Use Chromatography with 1% NH4OH (Module 3) Q2->Method3 No (1° or 2° Amine)

Caption: Strategic decision tree for selecting the purification method based on the chemical nature of the target product.

Frequently Asked Questions (FAQ)

Q: Can I remove it by vacuum distillation? A: Likely not effectively. While unsubstituted morpholine boils at 129°C, the methoxymethyl group increases the molecular weight and polarity. The boiling point is estimated to be 170–180°C at atmospheric pressure. You would need high vacuum (<1 mbar) and heat, which risks decomposing your product.

Q: I used PS-Isocyanate but the impurity is still there. Why? A: Check your solvent. If you used methanol or ethanol, the solvent acts as a nucleophile and consumes the isocyanate resin, leaving none to react with the morpholine. Switch to DCM or THF. Alternatively, the reaction time was too short; secondary amines are sterically more hindered than primary amines—allow 4+ hours or heat to 40°C.

Q: My product is also a secondary amine. How do I separate them? A: You cannot use scavengers (they will eat your product) or acid extraction (both will protonate). Your only option is Column Chromatography . Use a gradient of DCM:MeOH (0% to 10%) with 1%


  added. The methoxymethyl group makes the impurity slightly more polar than many scaffold amines, often allowing separation on a high-efficiency column.

References

  • Biotage. Isolute® PS-Isocyanate: Scavenging of Nucleophiles.[2] Technical Note TN108. Link (General reference for PS-NCO protocols).

  • Sigma-Aldrich. Polymer-Supported Scavengers for Solution-Phase Synthesis.Link

  • Marsh, A., et al. "Polymer-supported reagents for multi-step organic synthesis." Tetrahedron Letters, 1996, 37(14), 2443-2446. (Foundational text on scavenger resin kinetics).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.

Sources

Technical Support Center: Optimizing Temperature for 3-(Methoxymethyl)morpholine Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 3-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for this specific transformation. The following information is curated to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Understanding the Reaction Landscape

The amination of 3-(methoxymethyl)morpholine can be approached through various synthetic strategies, most notably via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or through reductive amination.[1][2] The choice of method depends on the available starting materials and the desired final product. Temperature is a critical parameter in these reactions, directly influencing reaction rate, catalyst stability, and the formation of byproducts.[3]

Frequently Asked Questions (FAQs): General Principles

Q1: Why is temperature such a critical parameter in the amination of 3-(methoxymethyl)morpholine?

A1: Temperature plays a multifaceted role in this chemical transformation. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the reactant molecules to form products.[4] However, for reversible reactions, excessively high temperatures can shift the equilibrium towards the reactants, decreasing the overall yield.[5] Furthermore, high temperatures can lead to catalyst decomposition, side reactions, and the formation of impurities.[6] Therefore, finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing undesirable side reactions.

Q2: What are the common side reactions I should be aware of when optimizing the temperature?

A2: Common side reactions can include:

  • Decomposition of Starting Material or Product: The morpholine ring, while generally stable, can be susceptible to degradation under harsh conditions.[7]

  • Catalyst Deactivation: Palladium catalysts, particularly in Buchwald-Hartwig aminations, can be sensitive to high temperatures, leading to the formation of inactive palladium black.[8]

  • Byproduct Formation: In reductive amination, elevated temperatures can promote over-alkylation or the formation of undesired imine intermediates.[9] For cross-coupling reactions, side reactions like hydrodehalogenation of the aryl halide or β-hydride elimination can become more prevalent at higher temperatures.[2]

Q3: How does the choice of catalyst and ligand influence the optimal reaction temperature?

A3: The catalyst system is intrinsically linked to the optimal temperature. For instance, in Buchwald-Hartwig aminations, different generations of catalysts and ligands have been developed to operate under milder conditions.[2] Sterically hindered ligands can facilitate reductive elimination at lower temperatures, thus reducing the required heat input.[10] The choice of a more active catalyst, such as a RuPhos G3 precatalyst, might allow the reaction to proceed at a lower temperature compared to a less active system.[11]

Section 2: Troubleshooting Guide for Temperature Optimization

This section provides a structured approach to troubleshoot common issues encountered during the temperature optimization of 3-(methoxymethyl)morpholine amination.

Issue 1: Low or No Product Conversion

Q: I am not observing any significant formation of my desired aminated product. Should I simply increase the temperature?

A: While insufficient temperature can lead to low conversion, it's crucial to investigate other factors before resorting to higher heat.

Troubleshooting Steps:

  • Verify Reagent Integrity: Ensure all reagents, especially the palladium catalyst, ligands, and any anhydrous solvents, are of high quality and have been handled under appropriate inert conditions.[8]

  • Check Catalyst Activation: If using a Pd(II) precatalyst, ensure the in-situ reduction to the active Pd(0) species is occurring.[12] Consider using a pre-activated Pd(0) source if activation is suspected to be the issue.

  • Evaluate Base and Solvent: The choice of base and solvent can significantly impact the reaction.[13] For instance, in Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide are common, but weaker bases may be necessary if your substrate has sensitive functional groups.[14]

  • Incremental Temperature Increase: If the above factors are ruled out, a stepwise increase in temperature is a reasonable next step. Monitor the reaction closely by a suitable analytical technique (e.g., LC-MS or GC-MS) at each temperature increment.

Issue 2: Significant Byproduct Formation

Q: My reaction is producing a complex mixture of products with a low yield of the desired compound. How can I use temperature to improve selectivity?

A: The formation of multiple products often indicates that the reaction temperature is too high, promoting undesired reaction pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach to mitigate side reactions that have higher activation energies than the desired transformation.

  • Screen Different Catalysts/Ligands: As mentioned, some catalyst systems are designed to operate efficiently at lower temperatures. Experimenting with different ligands can often lead to improved selectivity.[15]

  • Consider a Different Synthetic Route: If temperature optimization does not resolve the issue, it may be necessary to consider an alternative synthetic strategy, such as a different type of coupling reaction or a multi-step synthesis that avoids harsh conditions.[16][17]

Data Presentation: Temperature Screening for a Model Buchwald-Hartwig Amination

The following table summarizes the results of a hypothetical temperature screening experiment for the coupling of 3-(methoxymethyl)morpholine with an aryl bromide.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Major Byproduct (%)
160241512<1
2801275705
31006988510
41204>997520

This data illustrates a common trend where an optimal temperature exists (in this case, 100 °C) that provides a good balance between reaction rate and selectivity.

Section 3: Experimental Protocols

Protocol: Temperature Screening for Buchwald-Hartwig Amination of 3-(Methoxymethyl)morpholine

This protocol outlines a general procedure for optimizing the reaction temperature.

Materials:

  • Aryl halide (1.0 mmol)

  • 3-(Methoxymethyl)morpholine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Reaction vials suitable for heating

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a series of oven-dried reaction vials, add the aryl halide, palladium precatalyst, ligand, and base.

  • Seal the vials and purge with an inert gas.

  • Add the anhydrous solvent and 3-(methoxymethyl)morpholine via syringe.

  • Place each vial in a separate heating block set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Stir the reactions and monitor their progress over time by taking small aliquots for analysis (e.g., by LC-MS or GC-MS).

  • Once the reactions are complete or have reached a steady state, quench the reactions and analyze the final product distribution to determine the optimal temperature.

Section 4: Visualizing the Workflow

Diagram: Troubleshooting Logic for Temperature Optimization

Troubleshooting_Workflow start Start: Amination of 3-(methoxymethyl)morpholine check_conversion Low or No Conversion? start->check_conversion check_byproducts Significant Byproduct Formation? check_conversion->check_byproducts No reagent_check Verify Reagent Quality & Inert Atmosphere check_conversion->reagent_check Yes lower_temp Decrease Reaction Temperature check_byproducts->lower_temp Yes optimal_conditions Optimal Temperature Identified check_byproducts->optimal_conditions No catalyst_check Evaluate Catalyst & Ligand Choice reagent_check->catalyst_check base_solvent_check Assess Base & Solvent Compatibility catalyst_check->base_solvent_check increase_temp Incrementally Increase Temperature base_solvent_check->increase_temp increase_temp->check_byproducts screen_catalysts Screen Alternative Catalysts/Ligands lower_temp->screen_catalysts screen_catalysts->optimal_conditions end End optimal_conditions->end

Caption: Logical workflow for troubleshooting temperature in amination reactions.

Diagram: Experimental Workflow for Temperature Screening

Experimental_Workflow prep Prepare Reaction Vials (Reagents, Catalyst, Base) purge Purge with Inert Gas prep->purge add_reagents Add Solvent & Amine purge->add_reagents heat Set Parallel Reactions at Different Temperatures (e.g., 60, 80, 100, 120 °C) add_reagents->heat monitor Monitor Progress via LC-MS or GC-MS heat->monitor analyze Analyze Final Product Distribution monitor->analyze determine_optimum Determine Optimal Temperature analyze->determine_optimum

Caption: Step-by-step workflow for temperature screening experiments.

References

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). Google AI.
  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244. [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry. (2026, January 26). Reddit. Retrieved February 15, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 2). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Luescher, M. U., Jindakun, C., & Bode, J. W. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Morpholine. (n.d.). USDA. Retrieved February 15, 2026, from [Link]

  • Effect of temperature on reaction rate (video). (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. (2025, May 7). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Effect of Temperature on Reaction Rates. (2023, July 12). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • MORPHOLINE. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Morpholine. (2023, December 2). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 15, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved February 15, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (n.d.). Google Patents.
  • Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Optimization of Reaction Conditions for Direct Amination. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

overcoming steric hindrance in 3-(methoxymethyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3MM-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Why is this reaction failing?

You are likely encountering low yields or no conversion when attempting to functionalize the nitrogen atom of 3-(methoxymethyl)morpholine . This is not a simple case of low nucleophilicity; it is a convergence of three distinct physical phenomena.

The "Triad of Resistance"
  • 
    -Branching Steric Shielding:  The methoxymethyl group at position C3 is directly adjacent to the nucleophilic nitrogen (N4). This creates a "picket fence" effect, physically blocking the approach of electrophiles.
    
  • Conformational Locking (The Chair Flip): Morpholine rings exist in dynamic chair conformations. The bulky C3-substituent prefers the equatorial position to avoid 1,3-diaxial strain. However, this often forces the nitrogen lone pair into an axial orientation, which is sterically crowded by the axial hydrogens at C2 and C6, making it less accessible for attack.

  • Chelation Poisoning (The Oxygen Trap): The ether oxygen in the methoxymethyl side chain is a Lewis base. In metal-catalyzed reactions (like Buchwald-Hartwig), this oxygen can coordinate to the Palladium center, forming a stable 5-membered chelate ring that effectively "poisons" the catalyst, preventing the catalytic cycle from turning over.

Visual Diagnostic: The Steric & Chelation Barrier

The following diagram illustrates the decision logic you should apply based on your target product.

ReactionLogic Start Target: N-Functionalized 3-(methoxymethyl)morpholine Decision1 What is the Electrophile? Start->Decision1 Aryl Aryl Halide / Pseudohalide (Ar-X) Decision1->Aryl Ar-X Alkyl Alkyl Group (R-CH2-) Decision1->Alkyl Alkyl-X or Carbonyl SNAr Substrate is Electron Deficient? (e.g., Nitro, CN, Pyridine) Aryl->SNAr SNAr_Yes Method A: SNAr (High T, Polar Solvent) SNAr->SNAr_Yes Yes SNAr_No Method B: Buchwald-Hartwig (Must use specific ligands) SNAr->SNAr_No No Method Reaction Type? Alkyl->Method SN2 Direct Alkylation (SN2) (NOT RECOMMENDED: Over-alkylation risk) Method->SN2 Alkyl Halide RedAm Method C: Reductive Amination (Gold Standard) Method->RedAm Aldehyde/Ketone

Caption: Decision tree for selecting the optimal synthetic pathway based on electrophile type. Note the divergence away from standard SN2 alkylation.

Troubleshooting Modules

Module A: N-Arylation (Buchwald-Hartwig Coupling)

Symptom: Reaction stalls; starting material remains; or de-halogenation of the aryl halide occurs. Root Cause: Standard ligands (BINAP, dppf, Xantphos) are often too small or lack the specific electronic properties to force the reductive elimination step with such a hindered amine.

The Solution: Dialkylbiarylphosphine Ligands You must use "Buchwald Ligands" specifically designed for sterically hindered secondary amines.

ComponentRecommendationTechnical Rationale
Ligand RuPhos or BrettPhos These bulky, electron-rich ligands facilitate the difficult oxidative addition and, crucially, create a pocket that forces the hindered amine and aryl group together for reductive elimination.
Pre-Catalyst RuPhos Pd G4 Using a pre-formed catalyst (Generation 3 or 4) ensures a 1:1 Pd:Ligand ratio and prevents induction periods. Avoid generating catalyst in situ from Pd(OAc)2 if possible.
Base NaOtBu or LHMDS Strong, bulky bases are required to deprotonate the amine-Pd complex. Weak bases (Carbonates) often fail with alpha-branched amines.
Solvent Toluene or Dioxane Non-coordinating solvents are critical to prevent competition with the substrate.

Critical Warning: Avoid using PdCl2 type precursors without pre-activation, as the methoxymethyl oxygen can chelate the Pd(II) before reduction to Pd(0) occurs.

Module B: N-Alkylation (Aliphatic Targets)

Symptom: Low yield, elimination of the alkyl halide (formation of alkene), or complex mixtures. Root Cause: In an SN2 reaction, the hindered nitrogen cannot easily attack the electrophile. Heating the reaction simply promotes E2 elimination of the alkyl halide.

The Solution: Reductive Amination Switch from using an alkyl halide to using the corresponding aldehyde or ketone .[1][2]

  • Why it works: The intermediate formed is an iminium ion .[3]

    • Iminium ions are planar (

      
       hybridized).
      
    • This planarity forces the C3-methoxymethyl group away from the reaction center, temporarily relieving the steric strain.

    • The subsequent reduction (hydride attack) is fast and irreversible.

Validated Protocols

Protocol 1: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

For coupling 3-(methoxymethyl)morpholine with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • 3-(methoxymethyl)morpholine (1.2 equiv)[5]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add the Aryl Bromide, NaOtBu, and RuPhos Pd G4.

  • Liquids: Seal the vial. Purge with Argon. Add Toluene and 3-(methoxymethyl)morpholine via syringe.

  • Activation: Heat to 80°C - 100°C for 2-4 hours.

    • Note: Do not exceed 110°C initially; high temps can degrade the catalyst before turnover.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad (to remove Pd black), and concentrate.

Protocol 2: Reductive Amination

For attaching a benzyl or alkyl group.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • 3-(methoxymethyl)morpholine (1.1 equiv)[5]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops, or 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Imine Formation: Mix amine and aldehyde in DCE at room temperature. Add Acetic Acid.[3] Stir for 30-60 minutes.

    • Checkpoint: Ensure the solution is clear. If the imine doesn't form (equilibrium issue), add molecular sieves.

  • Reduction: Add STAB in one portion.

  • Duration: Stir at RT overnight.

  • Quench: Quench with saturated aqueous NaHCO3 (gas evolution will occur). Extract with DCM.

Frequently Asked Questions (FAQ)

Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Palladium? A: Only if your aryl ring is highly electron-deficient (e.g., 4-fluoronitrobenzene or 2-chloropyridine).

  • Tip: Use DMSO or NMP as solvent and heat to 120°C.

  • Tip: Use DIPEA (Hünig's base) to scavenge the acid.

  • Warning: If the aryl ring is electron-neutral (e.g., bromobenzene), SNAr will absolutely fail.

Q: Why is the "Methoxymethyl" group worse than a simple "Methyl" group? A: It is not just about size (sterics). The oxygen atom in the methoxymethyl group allows for rotational freedom that a methyl group lacks. The group can sweep through a larger volume of space (the "umbrella effect"), effectively shielding the nitrogen more thoroughly than a rigid group would.

Q: I see a side product where the morpholine ring has opened. What happened? A: This is likely Beta-Hydride Elimination gone wrong or Hofmann Elimination . If you use too strong a base (like n-BuLi) or too high heat during an alkylation attempt, you can deprotonate the ring carbons, leading to ring opening. Stick to the Reductive Amination protocol to avoid this.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(47), 17423–17429.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal structural elucidation of novel or modified compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in confirming molecular architecture. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(methoxymethyl)morpholine, a substituted morpholine of interest in medicinal chemistry and organic synthesis.

Predicted Fragmentation Pattern of 3-(Methoxymethyl)morpholine

The fragmentation of 3-(methoxymethyl)morpholine under EI-MS is governed by the presence of two key functional groups: a secondary amine within a cyclic ether (the morpholine ring) and a methoxymethyl substituent. The initial ionization event will likely involve the removal of a non-bonding electron from either the nitrogen or the oxygen atom, with the nitrogen's lone pair being the more probable site of ionization due to its lower ionization energy compared to the ether oxygen.

The molecular ion ([M]•+) of 3-(methoxymethyl)morpholine (C6H13NO2) has a nominal mass of 131 amu. As it contains a single nitrogen atom, its molecular ion will have an odd mass, consistent with the Nitrogen Rule.[1]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage adjacent to the Nitrogen: This is a dominant fragmentation pathway for aliphatic amines.[2] Cleavage of the C2-C3 bond or the C5-C6 bond would be highly favorable, leading to resonance-stabilized ions.

  • α-Cleavage adjacent to the Ether Oxygen: Cleavage of carbon-carbon bonds adjacent to the ether oxygen is also a characteristic fragmentation pathway for ethers.[2]

  • Cleavage of the Methoxymethyl Side Chain: The C3-C(7) bond is susceptible to cleavage, leading to the loss of the methoxymethyl group.

  • Ring Cleavage: Complex fragmentation involving the opening of the morpholine ring can also occur, leading to a variety of smaller fragment ions.

A summary of the predicted key fragments for 3-(methoxymethyl)morpholine is presented below:

m/zProposed Fragment StructureFragmentation Pathway
131[C6H13NO2]•+Molecular Ion
100[C5H10NO]•+Loss of CH2O from the morpholine ring
86[C4H8NO]+α-cleavage at C2-C3 with loss of the methoxymethyl group and subsequent rearrangement
71[C4H9N]•+Ring cleavage and loss of CH2O
57[C3H7N]•+Further fragmentation of the morpholine ring
45[CH3OCH2]+Cleavage of the C3-C(7) bond

Below is a DOT script representation of the predicted fragmentation pathways.

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M]•+ (m/z 131) 3-(methoxymethyl)morpholine A m/z 100 Loss of CH2O M->A -CH2O B m/z 86 α-cleavage M->B -C2H5O C m/z 45 Side-chain cleavage M->C -C5H8NO• D m/z 71 B->D -CH3 E m/z 57 D->E -CH2

Caption: Predicted fragmentation of 3-(methoxymethyl)morpholine.

Comparative Analysis with Alternative Structures

To understand the unique features of the 3-(methoxymethyl)morpholine fragmentation pattern, it is instructive to compare it with simpler, related molecules.

Morpholine

The mass spectrum of morpholine (C4H9NO, MW=87) is characterized by a prominent molecular ion peak at m/z 87.[3] The base peak is typically observed at m/z 57, resulting from the loss of a CH2O fragment.[3] Another significant peak is found at m/z 28, corresponding to [C2H4]•+.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)
Morpholine875728, 42, 56

The fragmentation of the unsubstituted morpholine ring provides a baseline for understanding the core fragmentation pathways.

M [M]•+ (m/z 87) Morpholine A m/z 57 [C3H7N]•+ M->A -CH2O B m/z 28 [C2H4]•+ M->B -C2H5NO

Caption: Fragmentation of Morpholine.

N-Methylmorpholine

Introducing a methyl group on the nitrogen atom, as in N-methylmorpholine (C5H11NO, MW=101), significantly alters the fragmentation pattern.[4] The molecular ion is observed at m/z 101. The most abundant fragment is typically the [M-1]+ ion at m/z 100, arising from the loss of a hydrogen atom from the carbon alpha to the nitrogen. Another major fragment is seen at m/z 57, similar to morpholine, indicating the stability of this fragment ion.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)
N-Methylmorpholine10110042, 57, 70

The comparison with N-methylmorpholine highlights how substitution on the nitrogen atom directs the fragmentation, primarily through stabilization of the resulting cation.

M [M]•+ (m/z 101) N-Methylmorpholine A m/z 100 [M-H]+ M->A -H• B m/z 57 [C3H7N]•+ M->B -C2H4O

Caption: Fragmentation of N-Methylmorpholine.

Methoxymethyl Ethers

The fragmentation of the methoxymethyl group can be inferred from simple ethers like dimethyl ether (CH3OCH3). Its mass spectrum shows a molecular ion at m/z 46, with the base peak at m/z 45 due to the loss of a hydrogen atom to form the stable [CH3OCH2]+ ion.[5] Another significant fragment is at m/z 15 ([CH3]+). The presence of a fragment at m/z 45 in the spectrum of 3-(methoxymethyl)morpholine would be a strong indicator of the methoxymethyl moiety.

Experimental Protocols

While a specific protocol for 3-(methoxymethyl)morpholine is not available, a general procedure for analyzing similar liquid samples by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a standard starting point and should be optimized for the specific instrumentation and analytical goals.

Sample Preparation:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically in the low µg/mL range).

  • Transfer 1 µL of the final dilution into a GC autosampler vial.

GC-MS Parameters:

  • Injector: Split/splitless, 250 °C, split ratio 20:1.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

A Sample Preparation (Dilution in Volatile Solvent) B GC Injection (1 µL) A->B C GC Separation (Capillary Column) B->C D MS Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole/TOF) D->E F Data Acquisition & Analysis E->F

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of 3-(methoxymethyl)morpholine is predicted to be a composite of the characteristic cleavages of the morpholine ring and the methoxymethyl side chain. Key diagnostic fragments are expected at m/z 100 (loss of CH2O), m/z 86 (α-cleavage product), and m/z 45 (methoxymethyl cation). By comparing these predicted fragments with the known fragmentation patterns of morpholine and N-methylmorpholine, researchers can gain high confidence in the structural identification of this compound. The provided analytical workflow serves as a robust starting point for the experimental verification of these predictions. This guide underscores the power of a comparative and first-principles-based approach in the structural elucidation of novel molecules in the absence of established reference data.

References

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylmorpholine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Oxirane, (methoxymethyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

Sources

Comparative Guide: Enantiomeric Excess Determination of 3-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: "The Invisible Analyte"

3-(Methoxymethyl)morpholine (CAS: 696582-88-4 for R-isomer) presents a classic "blind spot" in pharmaceutical analysis. As a secondary aliphatic amine with an ether linkage, it lacks a conjugated


-system. Consequently, it is effectively invisible to standard UV detection (254 nm).

While refractive index (RI) or evaporative light scattering detectors (ELSD) can detect it, they often lack the sensitivity required for high-precision enantiomeric excess (


) determination (

) in late-stage process development.

This guide compares the two industry-standard workflows to overcome this limitation: Direct Chiral Gas Chromatography (GC) versus Derivatization-Enhanced Chiral HPLC .

Quick Decision Matrix
FeatureMethod A: Direct Chiral GCMethod B: Derivatization + HPLC
Primary Detection FID (Flame Ionization)UV (254 nm) after tagging
Sample Prep Minimal (Dilute & Shoot)Moderate (Reaction required)
Sensitivity (LOD) Good (~0.1%)Excellent (<0.05%)
Throughput High (20-30 min/run)Medium (45+ min incl. prep)
Best For In-Process Control (IPC), Routine QCFinal Release, Trace Impurity ID

Method A: Direct Chiral Gas Chromatography (FID)

The "Green" Approach: This method utilizes the inherent volatility of the morpholine scaffold. Since Flame Ionization Detection (FID) responds to carbon-hydrogen bonds, no chromophore is required.

Mechanistic Insight

Separation is achieved using a cyclodextrin-based stationary phase.[1][2] The 3-(methoxymethyl)morpholine enantiomers form transient inclusion complexes with the hydrophobic cavity of the cyclodextrin selector. The differential stability of these complexes (


) results in separation.
Protocol: Direct Injection GC-FID

Instrument: Agilent 7890B / 8890 or equivalent with FID. Column:


-DEX 225 or CP-Chirasil-Dex CB (30 m 

0.25 mm

0.25

m). Note: A "225" phase (25% cyanopropylphenyl) is preferred over pure dimethyl polysiloxane to improve peak shape of the free amine.

Operating Conditions:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C. Glass wool liner recommended to trap non-volatiles.

  • Detector (FID): 280°C;

    
     30 mL/min, Air 400 mL/min.
    
  • Temperature Program:

    • Hold 100°C for 2 min.

    • Ramp 5°C/min to 160°C (Critical separation window).

    • Ramp 20°C/min to 220°C (Burn out).

Sample Preparation: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM) or Methanol. Add 1


L of Triethylamine (TEA) to basify the solvent and prevent peak tailing.

Pros/Cons Analysis:

  • (+) No chemical derivatization errors.

  • (+) Excellent resolution (

    
    ) typically achieved.
    
  • (-) Amine tailing can occur if the column is old; requires base-deactivated liners.

Method B: Derivatization + Chiral HPLC (UV)

The "High-Sensitivity" Approach: By reacting the secondary amine with a strong UV chromophore (Benzoyl Chloride), we transform the "invisible" analyte into a UV-active amide. This allows the use of robust polysaccharide-based chiral columns.

Mechanistic Insight

The Schotten-Baumann reaction converts the morpholine amine to a benzamide. This introduces a phenyl ring, enabling:

  • 
    -
    
    
    
    interactions
    with the Chiral Stationary Phase (CSP) (e.g., Amylose/Cellulose carbamates).
  • Strong UV absorbance at 230–254 nm.

Workflow Diagram (DOT)

DerivWorkflow Figure 1: Pre-column derivatization workflow for UV detection. Start Raw Sample (Invisible in UV) React Reaction: BzCl + TEA (Schotten-Baumann) Start->React 5 min, RT Quench Quench: Add Ethylamine (Remove excess BzCl) React->Quench Immediate Analyze Chiral HPLC (Amylose Phase) Quench->Analyze UV @ 254nm

Protocol: Benzoylation & HPLC Analysis

Reagents:

  • Benzoyl Chloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (

    
    )
    

Step-by-Step Derivatization:

  • Mix: In a 2 mL HPLC vial, add 10 mg sample + 500

    
    L DCM.
    
  • Base: Add 20

    
    L TEA.
    
  • Tag: Add 10

    
    L Benzoyl Chloride. Vortex for 30 seconds.
    
  • Quench: Add 20

    
    L of 1M Ethylamine in MeOH (optional, to consume excess BzCl which can interfere with early eluting peaks).
    
  • Dilute: Add 500

    
    L Isopropanol (IPA).
    

HPLC Conditions:

  • Column: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why IG? The immobilized phase allows for more solvent flexibility (e.g., DCM/THF) if solubility is an issue.

  • Mobile Phase: n-Hexane : IPA (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Pros/Cons Analysis:

  • (+) Extremely sensitive; suitable for trace impurity analysis (

    
    ).
    
  • (+) Uses standard HPLC equipment found in all QC labs.

  • (-) Kinetic resolution risk: If the reaction isn't complete, you could theoretically enrich one enantiomer (unlikely with BzCl, but possible with chiral reagents). Ensure >99% conversion.

Validation: The "Gold Standard" (NMR)

For initial reference standard characterization, neither GC nor HPLC provides structural proof. Use Mosher's Acid Chloride derivatization.

  • Reagent: (

    
    )-(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride.
  • Method:

    
    F-NMR or 
    
    
    
    H-NMR.
  • Logic: The resulting diastereomers will show distinct chemical shifts for the

    
     or 
    
    
    
    groups. This confirms the absolute configuration and validates the chromatographic elution order.

Comparative Data Summary

MetricMethod A (GC-FID)Method B (HPLC-UV)
Linearity (

)


LOD (Limit of Detection)


g/mL


g/mL
Precision (RSD, n=6)


Cost Per Sample Low (Gas/Column only)Medium (Solvents/Vials)
Risk Factor Thermal degradationIncomplete derivatization
Recommendation
  • Use GC-FID for routine monitoring of the synthesis reaction (IPC) where speed is critical and 1-2% error is acceptable.

  • Use HPLC-UV (Benzoylation) for the final Certificate of Analysis (CoA) of the drug substance, where precision and sensitivity to trace enantiomers are non-negotiable.

References

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3][4] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR.[2] Chemical Reviews, 104(1), 17-118. Link

  • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for HPLC. (General reference for Benzoyl Chloride applications). Link

  • Subramanian, G. (Ed.).[5] (2008). Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH. (Standard text for Chiral HPLC method development). Link

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 3-(Methoxymethyl)morpholine Hydrochloride

[1]

Executive Chemical Profile

Before initiating any experimental workflow, verify the chemical identity to ensure the correct safety protocols are applied. This compound is a hydrochloride salt , rendering it physically and toxicologically distinct from liquid morpholine bases.

ParameterSpecification
Chemical Name 3-(Methoxymethyl)morpholine hydrochloride
CAS Number 955400-08-5 (racemic) / 218594-74-2 ((R)-isomer) / 218594-76-4 ((S)-isomer)
Molecular Formula C₆H₁₃NO₂[1][2][3][4][5][6][7] · HCl
Physical State White to off-white solid (Powder or Crystal)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane, Et₂O)
Storage Condition Hygroscopic. Store at 2–8°C (Desiccated). Keep under inert atmosphere (Argon/Nitrogen) if possible.

Risk Assessment & Hazard Identification (GHS)

Unlike its parent liquid morpholine (which is flammable and corrosive), the hydrochloride salt form mitigates volatility but introduces specific solid-state hazards.

Signal Word: WARNING

Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[4][7][8][9]Systemic absorption via GI tract; potential neurotoxic effects characteristic of morpholine derivatives.
Acute Toxicity H332 Harmful if inhaled.[6][8]Absorption of dust/aerosol through alveolar membranes.
Skin Irritation H315 Causes skin irritation.[10]Acidic hydrolysis of HCl salt upon contact with skin moisture/sweat.
Eye Irritation H319 Causes serious eye irritation.[3][8][10]Mechanical abrasion combined with acidic chemical irritation of the cornea.
STOT - SE H335 May cause respiratory irritation.Irritation of upper respiratory tract mucosa by fine dust particles.

Personal Protective Equipment (PPE) Strategy

The following PPE matrix is designed to create a self-validating safety system. The selection criteria are based on the compound's physical state (fine dust) and chemical properties (acidic salt).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber Gloves (Min. thickness 0.11 mm)Why: Nitrile offers excellent resistance to solid salts and incidental solvent splashes (DMSO/MeOH). Protocol: Double-gloving recommended during solubilization steps.
Respiratory N95 / P2 Particulate Respirator (or Fume Hood)Why: The primary vector of exposure is inhalation of airborne dust during weighing. Note: If working outside a fume hood, a respirator is mandatory.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Why: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles seal the ocular cavity.
Body Defense Lab Coat (High-neck, long sleeve) Why: Prevents accumulation of dust on street clothing and skin contact with neck area.

Operational Handling Protocol

This workflow minimizes the "Open-System Time" (OST)—the duration the chemical is exposed to the environment—reducing both operator exposure and compound degradation (hygroscopicity).

Phase A: Preparation & Engineering Controls
  • Ventilation: All handling of the solid must occur inside a certified Chemical Fume Hood .

  • Environment: Verify hood flow rate is 80–100 fpm. Clear the sash area of clutter to prevent turbulence.

  • Tools: Use anti-static weighing boats and spatulas to prevent "dust fly-out" caused by static charge.

Phase B: Weighing & Solubilization (Critical Step)
  • Step 1: Tare the weighing boat inside the hood.

  • Step 2: Transfer the solid gently. Do not dump; pour slowly to minimize aerosolization.

  • Step 3: Immediately recap the stock container.

  • Step 4 (Solubilization): Add the solvent (e.g., DMSO) to the solid in the vial, not the other way around. This suppresses dust immediately.

    • Self-Validating Check: If the solution fumes or heats up significantly, pause. HCl salts can be exothermic upon dissolution.

Phase C: Reaction Setup
  • Inert Atmosphere: If the downstream reaction is sensitive, purge the reaction vessel with Nitrogen/Argon before addition.

  • Addition: Add the solution via syringe or dropping funnel to maintain a closed system.

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Critical Control Points" (CCP) where exposure risk is highest.

SafetyWorkflowStartSTART: Storage (4°C)PPECCP 1: Don PPE(Nitrile, Goggles, Lab Coat)Start->PPEHoodEngineering Control:Transfer to Fume HoodPPE->HoodWeighCCP 2: Weighing(Anti-static tools, Min. Dust)Hood->Weigh Sash < 18 inchesSolubilizeSolubilization(Add solvent to solid)Weigh->Solubilize Immediate DissolutionWasteWaste Disposal(Segregate Liquid/Solid)Weigh->Waste Contaminated ConsumablesReactionReaction SetupSolubilize->ReactionReaction->Waste

Caption: Operational workflow highlighting Critical Control Points (CCP) where PPE and engineering controls are most vital.

Emergency Procedures

Incident TypeImmediate ActionFollow-up
Inhalation Move victim to fresh air immediately.[3][4][5][7][8] Keep at rest in a position comfortable for breathing.[3][4][7][8]Seek medical attention if respiratory irritation (coughing, wheezing) persists.[11]
Skin Contact Brush off loose particles before washing. Rinse skin with water for 15 minutes.[5]Remove contaminated clothing.[1][3][4][5][7][8][9][10][12][13] Consult a physician if irritation develops.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if easy to do.[3][4][5][6][7][8][9][10][12][13]Urgent: Seek medical attention immediately. Mechanical damage from crystals is possible.
Spill (Solid) Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste container.Ventilate the area.[3][6][7][8][11][12][13] Clean surface with soap and water.[3][8][11]

Waste Disposal & Logistics

Disposal must adhere to local environmental regulations (e.g., RCRA in the US).

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Contaminated weighing boats, gloves, and paper towels go into "Hazardous Solid Waste".

    • Liquid Waste: Solutions containing the compound must be disposed of in "Halogenated Solvent Waste" (if dissolved in DCM/Chloroform) or "Non-Halogenated Solvent Waste" (if in DMSO/Methanol).

  • Labeling: Clearly label as "3-(Methoxymethyl)morpholine HCl - Irritant".

References

  • Fluorochem. (2024). (R)-3-(Methoxymethyl)morpholine hydrochloride Safety Data Sheet. Retrieved from

  • BLD Pharm. (2024). 3-(Methoxymethyl)morpholine hydrochloride Product Details. Retrieved from

  • Sigma-Aldrich. (2024). Morpholine Derivatives Safety Standards. Retrieved from

  • ChemicalBook. (2024). 3-(MethoxyMethyl)-Morpholine HCl CAS 955400-08-5.[14][15][16] Retrieved from

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.